Lipophilicity vs. Related Spirocyclic Scaffolds
5-Oxa-8-azaspiro[3.5]nonane exhibits a computed LogP of 0.42, which is comparable to that of (4S)-1-oxa-8-azaspiro[3.5]nonane (XLogP3-AA 0.2). This moderate lipophilicity, combined with a hydrogen bond donor count of 1 and acceptor count of 2, defines a balanced physicochemical profile suitable for central nervous system (CNS) drug discovery and other applications where passive permeability is required without excessive lipophilicity [1][2].
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.42 |
| Comparator Or Baseline | (4S)-1-Oxa-8-azaspiro[3.5]nonane (XLogP3-AA = 0.2) |
| Quantified Difference | Δ = 0.22 LogP units |
| Conditions | Computed using standard algorithms (XLogP3 and other in silico methods) [1][2]. |
Why This Matters
A LogP around 0.4 suggests a favorable balance between solubility and membrane permeability, which is a key selection criterion when comparing spirocyclic building blocks for lead optimization.
- [1] Chem-space. 5-oxa-8-azaspiro[3.5]nonane [Properties]. Retrieved 2026-04-17. View Source
- [2] PubChem. (4S)-1-Oxa-8-azaspiro[3.5]nonane [Computed Properties]. Retrieved 2026-04-17. View Source
